A Technical Guide to the Synthesis and Properties of 2-Chloro-4-methyl-7-aminoquinoline
A Technical Guide to the Synthesis and Properties of 2-Chloro-4-methyl-7-aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methyl-7-aminoquinoline is a heterocyclic aromatic compound belonging to the quinoline class of molecules. The quinoline scaffold, particularly the 7-chloroquinoline core, is of significant interest in medicinal chemistry and drug development.[1][2] This structural motif is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimalarial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and known properties of 2-Chloro-4-methyl-7-aminoquinoline, compiled from available scientific literature. While specific experimental data for this exact molecule is limited in the public domain, this guide extrapolates from established methodologies for structurally analogous compounds to provide a robust resource for research and development.
Physicochemical Properties
The fundamental physicochemical properties of 2-Chloro-4-methyl-7-aminoquinoline are summarized in the table below. It is important to note that while basic molecular information is available, detailed experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 114058-74-1 | [3] |
| Molecular Formula | C₁₀H₉ClN₂ | [3] |
| Molecular Weight | 192.64 g/mol | [3] |
| IUPAC Name | 2-chloro-4-methylquinolin-7-amine | N/A |
Synthesis of 2-Chloro-4-methyl-7-aminoquinoline
While a specific, detailed experimental protocol for the synthesis of 2-Chloro-4-methyl-7-aminoquinoline is not explicitly documented in the reviewed literature, a plausible and efficient synthetic route can be proposed based on well-established reactions for analogous 7-chloroquinoline derivatives. The most probable synthetic pathway involves a two-step process: the synthesis of the precursor 2,7-dichloro-4-methylquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 7-position.
Proposed Synthetic Workflow
The logical flow of the synthesis is depicted in the diagram below, starting from a suitable aniline precursor to yield the final product.
Caption: Proposed two-step synthesis of 2-Chloro-4-methyl-7-aminoquinoline.
Experimental Protocols
The following protocols are detailed, hypothetical procedures based on analogous syntheses reported in the literature for similar quinoline derivatives.[4][5][6][7] Researchers should consider these as a starting point for optimization.
Step 1: Synthesis of 2,7-dichloro-4-methylquinoline (Precursor)
The synthesis of the dichloro precursor is a critical initial step. A common method for constructing the quinoline ring system is the Combes quinoline synthesis or a similar cyclization reaction, followed by chlorination.
Materials:
-
m-Chloroaniline
-
Ethyl acetoacetate
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Polyphosphoric acid (PPA) or a similar condensing agent
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Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., toluene, ethanol)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cyclization: In a round-bottom flask, combine m-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture, with stirring, in the presence of a condensing agent like polyphosphoric acid. The reaction temperature and time will need to be optimized, but a starting point could be 100-140°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Hydroxyquinoline Intermediate: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice. Neutralize the mixture with a saturated sodium bicarbonate solution. The resulting precipitate, 7-chloro-4-methyl-2-hydroxyquinoline, is collected by filtration, washed with water, and dried.
-
Chlorination: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the dried 7-chloro-4-methyl-2-hydroxyquinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction and Work-up: Heat the mixture to reflux (around 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed. After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Extraction and Purification: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,7-dichloro-4-methylquinoline can be purified by column chromatography on silica gel.
Step 2: Amination of 2,7-dichloro-4-methylquinoline
The final step involves the selective amination at the C7 position. This is a nucleophilic aromatic substitution reaction.
Materials:
-
2,7-dichloro-4-methylquinoline (from Step 1)
-
Ammonia source (e.g., aqueous ammonia, ammonium salt with a base)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
Procedure:
-
Reaction Setup: In a pressure vessel, dissolve 2,7-dichloro-4-methylquinoline (1.0 eq) in a suitable solvent like ethanol.
-
Addition of Aminating Agent: Add an excess of the aminating agent, for example, a concentrated aqueous solution of ammonia. The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow for heating above its boiling point.
-
Reaction Conditions: Heat the mixture to a temperature between 120-160°C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature. If a precipitate has formed, it can be collected by filtration and washed with cold solvent. If the product remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude 2-Chloro-4-methyl-7-aminoquinoline is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the final product.
Synthesis and Purification Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Biological Properties and Potential Applications
The 7-chloroquinoline scaffold is a well-established pharmacophore, forming the core of many antimalarial drugs like chloroquine.[1][2] Derivatives of 7-aminoquinoline have also been investigated for a range of other biological activities, including antiviral and anticancer properties.[6][8] The introduction of a methyl group at the 4-position and a chloro group at the 2-position of the quinoline ring in 2-Chloro-4-methyl-7-aminoquinoline may modulate its biological activity, physicochemical properties, and metabolic stability.
Currently, there is a lack of specific, publicly available data on the biological activity (e.g., IC₅₀ or EC₅₀ values) and the mechanism of action or signaling pathways associated with 2-Chloro-4-methyl-7-aminoquinoline. Further research is required to elucidate its potential as a therapeutic agent. The synthetic protocols outlined in this guide can serve as a basis for producing this compound for biological screening and further investigation.
Conclusion
2-Chloro-4-methyl-7-aminoquinoline is a molecule of interest due to its structural relation to biologically active quinoline compounds. This technical guide provides a consolidated overview of its known properties and a plausible, detailed protocol for its synthesis, derived from established chemical literature on analogous compounds. While there is a current scarcity of specific experimental data for this compound, this guide offers a valuable starting point for researchers in medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this and related quinoline derivatives. Further research is warranted to fully characterize its physicochemical and biological properties.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
